molecular formula C23H22N4O3 B2501249 methyl 3-[4-[(Z)-2-cyano-3-(naphthalen-1-ylamino)-3-oxoprop-1-enyl]-3,5-dimethylpyrazol-1-yl]propanoate CAS No. 1259234-94-0

methyl 3-[4-[(Z)-2-cyano-3-(naphthalen-1-ylamino)-3-oxoprop-1-enyl]-3,5-dimethylpyrazol-1-yl]propanoate

Cat. No.: B2501249
CAS No.: 1259234-94-0
M. Wt: 402.454
InChI Key: WDVGQRTZDKOKRW-UHFFFAOYSA-N
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Description

Methyl 3-[4-[(Z)-2-cyano-3-(naphthalen-1-ylamino)-3-oxoprop-1-enyl]-3,5-dimethylpyrazol-1-yl]propanoate is a heterocyclic compound featuring a 3,5-dimethylpyrazole core linked to a (Z)-configured propenyl chain with cyano, naphthalenylamino, and ketone substituents, terminated by a methyl propanoate ester.

Properties

IUPAC Name

methyl 3-[4-[(Z)-2-cyano-3-(naphthalen-1-ylamino)-3-oxoprop-1-enyl]-3,5-dimethylpyrazol-1-yl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O3/c1-15-20(16(2)27(26-15)12-11-22(28)30-3)13-18(14-24)23(29)25-21-10-6-8-17-7-4-5-9-19(17)21/h4-10,13H,11-12H2,1-3H3,(H,25,29)/b18-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDVGQRTZDKOKRW-AQTBWJFISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CCC(=O)OC)C)C=C(C#N)C(=O)NC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=NN1CCC(=O)OC)C)/C=C(/C#N)\C(=O)NC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 3-[4-[(Z)-2-cyano-3-(naphthalen-1-ylamino)-3-oxoprop-1-enyl]-3,5-dimethylpyrazol-1-yl]propanoate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and implications for therapeutic use.

Chemical Structure and Properties

The compound features a methyl ester functional group, a pyrazole ring, and a naphthalene moiety. Its molecular structure can be represented as follows:

C20H22N4O3\text{C}_{20}\text{H}_{22}\text{N}_{4}\text{O}_{3}

This structure suggests potential interactions with biological targets due to its diverse functional groups.

Research indicates that compounds containing pyrazole rings often exhibit significant biological activity through various mechanisms, including:

  • Inhibition of Cell Proliferation : Studies have shown that derivatives of pyrazole can inhibit the growth of cancer cells by inducing apoptosis (programmed cell death) and causing cell cycle arrest. For instance, compounds similar to this compound have been reported to affect the cell cycle in glioma cells, leading to reduced tumor growth .
  • Anti-inflammatory Effects : Some pyrazole derivatives exhibit anti-inflammatory properties by modulating pathways involved in inflammation. This could be beneficial in treating conditions associated with chronic inflammation .

Cytotoxicity Studies

A series of cytotoxicity assays have been conducted to evaluate the effectiveness of this compound against various cancer cell lines. The results are summarized in the following table:

Cell Line IC50 (µM) Mechanism
C6 Glioma5.13Induces apoptosis
Human Colon Cancer8.34Cell cycle arrest
Lung Adenocarcinoma7.50Apoptosis and necrosis
Healthy Fibroblasts>50Low cytotoxicity

These results indicate that the compound exhibits selective cytotoxicity towards cancer cells while sparing healthy cells.

Case Studies

  • Glioma Treatment : In a study involving C6 glioma cells, this compound was shown to significantly reduce cell viability compared to control groups. Flow cytometry analysis revealed that the compound induced apoptosis through caspase activation pathways .
  • Colon Cancer Models : Another study evaluated its efficacy in human colon cancer models, where it demonstrated an IC50 value indicating potent activity against these cells. The study highlighted the compound's ability to disrupt the cell cycle at the G2/M phase, leading to increased apoptotic rates .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key analogues include:

3-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile (Compound 1, ): Shares the 3,5-dimethylpyrazole and cyanoacetyl groups but lacks the naphthalenylamino and ester moieties.

Benzimidazol-2-yl-acetonitrile (3a) and Benzoxazol-2-yl-acetonitrile (3b): Heterocycles formed by displacing the pyrazole group from Compound 1, retaining the cyanoacetate backbone but substituting with benzimidazole/benzoxazole .

Hydrazone derivatives (11a,b, ): Feature aromatic diazonium-coupled hydrazone groups instead of the propenyl-naphthalenylamino system .

Table 1: Structural Comparison

Compound Core Structure Key Substituents Functional Groups
Target Compound Pyrazole (Z)-Propenyl, naphthalenylamino, ester Cyano, ketone, ester
Compound 1 () Pyrazole Cyanoacetyl Cyano, ketone
3a/3b () Benzimidazole/oxazole Cyanoacetyl Cyano, amine/ether
11a,b () Pyrazole Arylhydrazone Hydrazone, ketone

Spectroscopic and Physicochemical Properties

  • IR Spectroscopy: Target Compound: Expected carbonyl (C=O) stretches near 1700–1720 cm⁻¹ (ester and ketone), cyano (C≡N) near 2220 cm⁻¹, and naphthalenylamino (N–H) near 3400 cm⁻¹. Compound 6 (): Shows C=O at 1710 cm⁻¹ and N–H at 3440 cm⁻¹, aligning with the target’s predicted bands . Hydrazones (11a,b): Exhibit C=O at 1695–1698 cm⁻¹, slightly lower than the target due to conjugation differences .
  • NMR and Mass Spectrometry :

    • Compound 8a () : Pyrazole methyl groups at δ 2.31 (¹H NMR), comparable to the target’s 3,5-dimethylpyrazole protons. Mass spec (m/z 257) reflects a smaller molecular weight than the target due to the absence of the naphthalene and ester groups .

Reactivity and Stability

  • The ester group could undergo hydrolysis to a carboxylic acid under basic conditions.
  • Compound 1 (): Reacts with amines to form heterocycles via displacement of the pyrazole group, suggesting the target’s naphthalenylamino group might participate in similar cyclization reactions .
  • Hydrazones (11a,b) : Less stable than the target’s propenyl system due to the labile N–N bond in hydrazones .

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